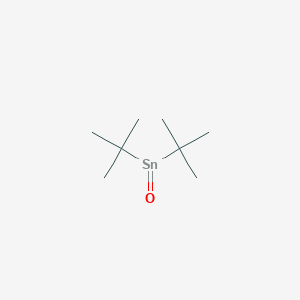

二叔丁基锡氧化物

描述

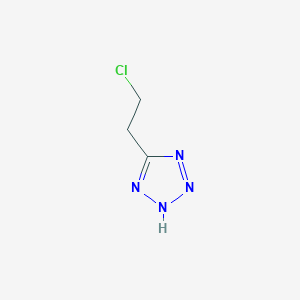

DI-T-Butyltin oxide, also known as Dibutyltin oxide or Dibutyloxotin, is an organotin compound with the chemical formula (C4H9)2SnO . It is a colorless solid that, when pure, is insoluble in organic solvents . It is used as a reagent and a catalyst .

Synthesis Analysis

The synthesis of DI-T-Butyltin oxide can be achieved through the reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid . This reaction yields a compound that crystallizes as a dicarboxylatotetraorganodistannoxane dimer . Experimental details for the preparation and the structural characterization are provided in the referenced paper .Molecular Structure Analysis

The structure of diorganotin oxides like DI-T-Butyltin oxide depends on the size of the organic groups . For smaller substituents, the materials are assumed to be polymeric with five-coordinate Sn centers and 3-coordinate oxide centers . The result is a net of interconnected four-membered Sn2O2 and eight-membered Sn4O4 rings .Chemical Reactions Analysis

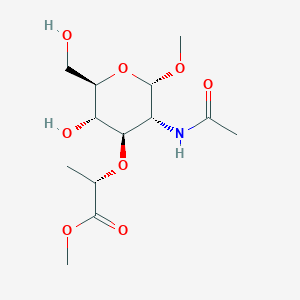

DI-T-Butyltin oxide is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation (a specific type of sulfonation) of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .Physical And Chemical Properties Analysis

DI-T-Butyltin oxide is a colorless solid that, when pure, is insoluble in organic solvents . It has a molecular weight of 248.938 . It is used as a reagent and a catalyst .科学研究应用

结构和光谱分析:二叔丁基锡氧化物形成孤立的分子,具有平面六元锡-氧环,通过 X 射线衍射和振动光谱分析 (Puff, Schuh, Sievers, Wald, & Zimmer, 1984).

氢卤化物的形成:该化合物可以反应生成二叔丁基锡氢氧化物卤化物,其显示出二聚分子并以氢键为特征 (Puff, Hevendehl, Höfer, Reuter, & Schuh, 1985).

水解行为和结构性质:与其他二丁基二氯化锡相比,二叔丁基二氯化锡水解行为不同,导致独特的结构性质并易于转化为其他化合物 (Chu & Murray, 1971).

溶液和固态中的分子动力学:二叔丁基锡氧化物与各种化合物反应生成具有二聚性质的混合二锡氧杂环,在溶液和固态中表现出不同的结构动力学 (Dakternieks, Jurkschat, van Dreumel, & Tiekink, 1997).

三酰甘油水解中的催化:它已被用作三酰甘油水解的催化剂,在温和的温度和压力下表现出显着的活性 (da Silva, Mendes, Brito, Meneghetti, & Meneghetti, 2016).

抗肿瘤活性:各种二正丁基锡化合物,包括二叔丁基锡氧化物衍生物,已研究其在体外抗肿瘤活性,显示出作为抗肿瘤剂的潜力 (Zhao, Shang, Xu, Zhang, & Xiang, 2014).

有机金属化合物的合成和表征:二叔丁基锡氧化物参与各种有机金属化合物的合成和表征,表现出独特的化学性质和结构 (Gielen, Meunier-Piret, Biesemans, Willem, & Khloufi, 1992).

安全和危害

DI-T-Butyltin oxide may cause immediate or delayed severe eye irritation . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of dust or particulates will irritate the respiratory tract . It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe dust, vapor, mist, or gas .

属性

IUPAC Name |

ditert-butyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMHNNOARAEXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315384 | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-T-Butyltin oxide | |

CAS RN |

19140-19-3 | |

| Record name | NSC294252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

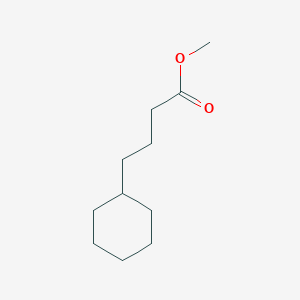

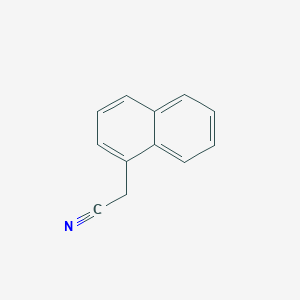

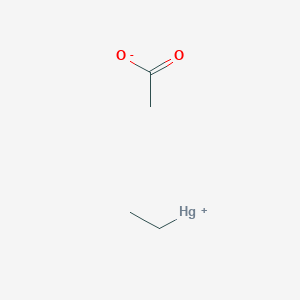

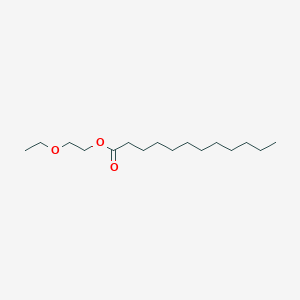

Feasible Synthetic Routes

Q & A

Q1: How does the hydrolysis of di-t-butyltin dichloride differ from that of di-n-butyltin dichloride?

A1: While the hydrolysis of di-n-butyltin dichloride results in products similar to other dialkyltin dichlorides, including distannoxanes, the hydrolysis of di-t-butyltin dichloride follows a different pathway []. Instead of distannoxanes, di-t-butyltin hydroxide chloride is formed. This difference highlights the impact of steric hindrance imposed by the bulky t-butyl groups on the reaction mechanism. Under strongly basic conditions, di-t-butyltin dichloride can be further converted into di-t-butyltin oxide, a compound with unique structural properties [].

Q2: What is significant about the structure of the diorganotin oxide macrocycles formed using MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2) as building blocks?

A2: The reaction of MeSi(CH2SnPhI2)3 with di-t-butyltin oxide leads to the formation of a remarkable 18-membered macrocycle, [MeSi(CH2SnPhO)3]6 []. This molecule, along with the 30-membered macrocycle [MeSi(CH2SnRO)3]10 (R=Me3SiCH2) formed from the reaction of MeSi(CH2SnI2R)3 with sodium hydroxide, represent the largest molecular diorganotin oxides synthesized to date []. These macrocycles adopt belt-like ladder-type structures, showcasing the potential of di-t-butyltin oxide and related compounds in constructing complex molecular architectures.

Q3: The provided research mentions the antitumor activity of di-n-butyltin(IV) oxide derivatives. Does di-t-butyltin oxide exhibit similar activity?

A3: While the provided research focuses on the antitumor activity of di-n-butyltin(IV) oxide derivatives and doesn't explicitly investigate di-t-butyltin oxide in this context, the structural similarities between these compounds raise intriguing questions []. Further research is needed to determine whether di-t-butyltin oxide possesses any antitumor properties and to explore its potential in medicinal applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)